3-Decyl-2,5-dioxo-4-hydroxy-3-pyrroline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

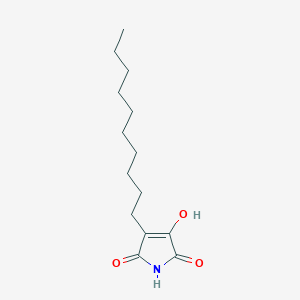

3-デシル-2,5-ジオキソ-4-ヒドロキシ-3-ピロリンは、2,5-ピロールジオン部分を特徴とするマレイミド類に属する有機化合物です . この化合物は、分子式がC14H23NO3、分子量が253.3373 g/molです .

製造方法

3-デシル-2,5-ジオキソ-4-ヒドロキシ-3-ピロリンの合成は、通常、デシルアミンとマレイン酸無水物を特定の条件下で反応させることにより行われます . この反応は、中間体の形成を経て進行し、その後環化して目的の生成物が生成されます。 反応条件には、トルエンなどの溶媒と、環化プロセスを促進する触媒の使用が含まれることがよくあります . 工業的な製造方法は、収率と純度を最適化して、同様の合成経路をより大規模に行うことがあります .

準備方法

The synthesis of 3-Decyl-2,5-Dioxo-4-Hydroxy-3-Pyrroline typically involves the reaction of decylamine with maleic anhydride under specific conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

化学反応の分析

3-デシル-2,5-ジオキソ-4-ヒドロキシ-3-ピロリンは、酸化、還元、置換など、さまざまな化学反応を起こします . これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤などがあります . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によって対応するカルボン酸が生成される場合があり、還元によってアルコールが生成される場合があります .

科学研究への応用

化学においては、より複雑な分子の合成のためのビルディングブロックとして使用されます . 生物学においては、さまざまな代謝経路に関与する酵素であるヒドロキシ酸オキシダーゼ1の阻害剤としての役割が研究されています . さらに、ポリマーやその他の材料の製造における工業的な用途もあります .

科学的研究の応用

Enzyme Inhibition

3-Decyl-2,5-dioxo-4-hydroxy-3-pyrroline has been studied for its ability to inhibit specific enzymes, particularly glycolate oxidase (GO). This inhibition is crucial in the context of primary hyperoxaluria (PH), a genetic disorder characterized by excessive oxalate production leading to kidney damage. Studies have indicated that inhibiting GO can reduce glyoxylate levels, thereby mitigating oxalate formation and its associated renal complications .

Drug Discovery

The compound has been identified as a versatile scaffold in drug design. It has shown promise in developing small molecule-based enzyme inhibitors that target various metabolic pathways. The structure of this compound allows for modifications that can enhance its efficacy against specific targets in disease models .

Case Study 1: Inhibition of Glycolate Oxidase

Research demonstrated that derivatives of this compound effectively inhibited GO activity in vitro. This inhibition was linked to reduced urinary oxalate levels in animal models, suggesting potential for therapeutic use in treating PH .

| Parameter | Value |

|---|---|

| Inhibition IC₅₀ | 12 nM |

| Animal Model | AGT-deficient mice |

| Outcome | Reduced urinary oxalate |

Case Study 2: Pharmacological Development

In a pharmacological study focusing on renal health, the compound was tested alongside other maleimide derivatives. The results indicated that modifications to the pyrroline structure could lead to enhanced selectivity and potency against renal-targeted enzymes .

| Compound | Selectivity (PXR) | Potency (EC₅₀) |

|---|---|---|

| This compound | Low | 61 nM |

| Other Maleimide Derivatives | Moderate | 45 nM |

作用機序

類似化合物との比較

特性

CAS番号 |

80458-70-4 |

|---|---|

分子式 |

C14H23NO3 |

分子量 |

253.34 g/mol |

IUPAC名 |

3-decyl-4-hydroxypyrrole-2,5-dione |

InChI |

InChI=1S/C14H23NO3/c1-2-3-4-5-6-7-8-9-10-11-12(16)14(18)15-13(11)17/h2-10H2,1H3,(H2,15,16,17,18) |

InChIキー |

LXIDJQZEXUQBGG-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCC1=C(C(=O)NC1=O)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。